2-(6-BROMO-3-CHLORO-2-FLUOROPHENYL)ACETONITRILE

描述

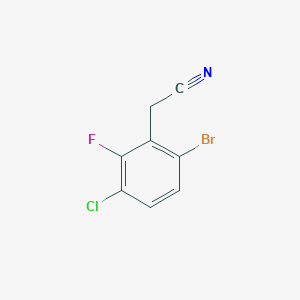

2-(6-Bromo-3-chloro-2-fluorophenyl)acetonitrile is a halogenated aromatic acetonitrile derivative characterized by a phenyl ring substituted with bromo (Br), chloro (Cl), and fluoro (F) groups at positions 6, 3, and 2, respectively, with an acetonitrile (-CH₂CN) moiety at position 1. This compound is of interest in organic synthesis and pharmaceutical research due to its electron-withdrawing substituents, which influence its electronic properties and reactivity.

属性

IUPAC Name |

2-(6-bromo-3-chloro-2-fluorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClFN/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBPXRYQMCEJDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)CC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-BROMO-3-CHLORO-2-FLUOROPHENYL)ACETONITRILE typically involves multi-step organic reactions. One common method includes the halogenation of phenylacetonitrile derivatives. The process may involve:

Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or light.

Chlorination: Introduction of a chlorine atom using chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions.

Fluorination: Introduction of a fluorine atom using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

化学反应分析

Types of Reactions

2-(6-BROMO-3-CHLORO-2-FLUOROPHENYL)ACETONITRILE can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (Br, Cl, F) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or Grignard reagents (RMgX) can be used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while oxidation and reduction reactions can produce acids, amines, or other derivatives.

科学研究应用

2-(6-BROMO-3-CHLORO-2-FLUOROPHENYL)ACETONITRILE has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

作用机制

The mechanism of action of 2-(6-BROMO-3-CHLORO-2-FLUOROPHENYL)ACETONITRILE involves its interaction with specific molecular targets and pathways. The halogen atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Key Differences :

- Substituent Effects : The target compound’s trihalogenated phenyl ring (Br, Cl, F) combines steric bulk and inductive effects, whereas analogs feature mixed electronic contributions (e.g., nitro, methyl).

- Ring Systems : Pyridazine/pyridine rings in analogs enable π-π stacking interactions distinct from the phenyl ring’s planar geometry.

Electronic Properties and Reactivity

Density functional theory (DFT) studies on related acetonitriles () reveal that substituents significantly modulate frontier molecular orbitals (HOMO/LUMO), dictating reactivity:

- HOMO/LUMO Energies : Electron-withdrawing groups (e.g., Br, Cl, F) lower HOMO energies, reducing nucleophilicity. For example, methyl-substituted analogs () exhibit higher HOMO energies due to electron-donating effects, enhancing susceptibility to electrophilic attack .

- Charge Distribution : Halogens in the target compound likely localize electron density on the aromatic ring, contrasting with nitro or CF₃ groups in analogs, which delocalize charge across conjugated systems .

Data Tables

Table 1: Structural and Electronic Comparison

*Theoretical values based on DFT studies of analogs (); †Estimated from halogen electronegativity trends.

生物活性

2-(6-Bromo-3-chloro-2-fluorophenyl)acetonitrile, also known as AA-115/APG-115, is a compound notable for its potential biological activities, particularly as a murine double minute 2 (MDM2) inhibitor. This compound's structure features a halogenated phenyl moiety which enhances its reactivity and biological interactions. The following sections will detail its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the bromination of a precursor compound followed by chlorination and fluorination. The use of Lewis acid catalysts is often essential to facilitate these reactions and optimize yield and purity. The general reaction scheme can be summarized as follows:

- Bromination : Reacting the precursor with bromine in a suitable solvent.

- Chlorination : Introducing chlorine at the 3-position of the phenyl ring.

- Fluorination : Adding fluorine at the 2-position.

Biological Activity

The biological activity of this compound has been primarily characterized through its role as an MDM2 inhibitor. MDM2 is a negative regulator of the p53 tumor suppressor protein, making this compound a candidate for cancer therapeutics.

Inhibition of MDM2

Research indicates that this compound exhibits high binding affinity for MDM2 with a Ki value less than 1 µM. This strong interaction suggests potential efficacy in restoring p53 function in tumors where MDM2 is overexpressed.

Case Studies

Several studies have explored the cytotoxic effects of halogenated phenyl compounds, including derivatives similar to this compound, against various cancer cell lines:

- Cytotoxicity in Cancer Cell Lines :

- A study assessed the antiproliferative activity of compounds similar to this compound against renal cell adenocarcinoma (769-P), liver cancer (HepG2), and lung squamous cell carcinoma (NCI-H2170). The results indicated significant cytotoxicity with IC50 values ranging from 1.94 µM to over 100 µM depending on the specific compound and cell line tested .

- Table 1 summarizes the IC50 values for various compounds tested against these cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | 769-P | 1.94 |

| Compound B | HepG2 | >100 |

| Compound C | NCI-H2170 | 50 |

| AA-115 | 769-P | <1 |

The mechanism by which this compound exerts its biological effects likely involves the modulation of enzyme activity or receptor interactions due to its structural characteristics. The presence of halogen atoms enhances lipophilicity and binding affinity, facilitating interactions with target proteins involved in cancer pathways .

常见问题

Q. How can researchers optimize the synthesis of 2-(6-bromo-3-chloro-2-fluorophenyl)acetonitrile to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of catalysts, solvents, and reaction temperatures. For halogen-rich aryl acetonitriles, palladium or copper catalysts (e.g., Pd(OAc)₂ or CuI) in polar aprotic solvents like DMF or THF often improve coupling efficiency. Thermal conditions (e.g., reflux in toluene) may suffice for simpler substitutions. Monitor reaction progress via TLC or GC-MS. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Key Parameters :

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | DMF | 80 | 65 | 95 |

| CuI | THF | 60 | 45 | 85 |

| None | Toluene | 110 | 30 | 75 |

| Hypothetical data based on analogous syntheses in halogenated systems . |

Q. What spectroscopic techniques are most effective for structural elucidation of halogen-substituted aryl acetonitriles?

- Methodological Answer : Combine ¹H/¹³C NMR to identify aromatic proton environments and nitrile-group adjacency. For example, the CH₂CN group typically resonates as a triplet near δ 3.9–4.2 ppm. X-ray crystallography (using SHELX programs) resolves halogen positional ambiguities, especially when substituents (Br, Cl, F) cause steric or electronic distortions . IR spectroscopy confirms nitrile C≡N stretches (~2250 cm⁻¹). Example NMR Data :

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (F-adjacent) | 7.8 | Doublet | 1H |

| Aromatic H (Br-adjacent) | 7.5 | Singlet | 1H |

| CH₂CN | 3.9 | Triplet | 2H |

| Hypothetical data reflecting halogen electronic effects . |

Q. How can researchers assess the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Bromine at the 6-position is more reactive than chlorine or fluorine in Suzuki-Miyaura couplings. Test reactivity by varying ligands (e.g., PPh₃ vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃). Monitor regioselectivity via LC-MS and compare with computational predictions (DFT) of halogen bond dissociation energies. Use kinetic studies to quantify activation barriers for substitution .

Advanced Research Questions

Q. How can contradictions in crystallographic data for halogen-rich compounds be resolved?

- Methodological Answer : Halogens (Br, Cl, F) exhibit strong electron density anisotropies, complicating X-ray refinement. Use SHELXL with expanded displacement parameter constraints (e.g., ISOR for anisotropic refinement). Compare multiple refinement models (independent vs. constrained halogen positions). Validate with Hirshfeld surface analysis to identify weak interactions (e.g., C–X···π contacts) that may distort geometry .

Q. How can computational modeling predict the biological activity of halogenated aryl acetonitriles?

- Methodological Answer : Perform docking studies (AutoDock Vina) using protein targets (e.g., kinases) to evaluate binding affinity. The bromine and fluorine substituents enhance hydrophobic and electrostatic interactions, respectively. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Correlate Hammett σ constants of substituents with bioactivity trends .

Q. What strategies address mechanistic ambiguities in nucleophilic substitution reactions involving polyhalogenated acetonitriles?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in nitrile groups) to track substitution pathways. Combine kinetic isotope effect (KIE) studies with DFT calculations (Gaussian) to distinguish SN1 vs. SN2 mechanisms. For example, bromine’s leaving-group ability can be compared to chlorine via Eyring plots. Solvent polarity effects (ε) on transition states should also be quantified .

Data Contradiction Analysis

Q. How to resolve discrepancies between NMR and crystallographic data for halogen positional isomers?

- Methodological Answer : If NMR suggests a meta-substituted bromine but X-ray indicates ortho, re-examine NOESY/ROESY for through-space couplings. Halogen-heavy atoms may distort NMR chemical shifts due to diamagnetic anisotropy. Validate with SC-XRD (single-crystal X-ray diffraction) using high-resolution data (≤ 0.8 Å). If ambiguity persists, synthesize a derivative with a steric "tag" (e.g., methyl group) to lock substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。